molecular formula C12H19IO5 B14288430 Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester CAS No. 137435-63-3

Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester

Cat. No.: B14288430
CAS No.: 137435-63-3
M. Wt: 370.18 g/mol
InChI Key: WYJIFAXSKPSEIK-UHFFFAOYSA-N
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Description

Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester is a chemical compound with a complex structure that includes an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The reaction may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The iodine atom may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, diethyl ester: Lacks the iodine and oxoethyl groups, making it less reactive in certain reactions.

    Propanedioic acid, (3-bromopropyl)(2-oxoethyl)-, diethyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness

Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester is unique due to the presence of both iodine and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

137435-63-3

Molecular Formula

C12H19IO5

Molecular Weight

370.18 g/mol

IUPAC Name

diethyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate

InChI

InChI=1S/C12H19IO5/c1-3-17-10(15)12(7-9-14,6-5-8-13)11(16)18-4-2/h9H,3-8H2,1-2H3

InChI Key

WYJIFAXSKPSEIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCI)(CC=O)C(=O)OCC

Origin of Product

United States

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